Lometraline hydrochloride

Catalog No.
S533490
CAS No.
34552-78-8
M.F
C13H19Cl2NO
M. Wt
276.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lometraline hydrochloride

CAS Number

34552-78-8

Product Name

Lometraline hydrochloride

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

solubility

Soluble in DMSO

Synonyms

CP 14.368, CP 14368, lometraline, lometraline hydrochloride, lometraline hydrochloride, (+-)-isomer, lometraline hydrochloride, (R)-isomer, lometraline hydrochloride, (S)-isomer, lometraline, (+-)-isomer, lometraline, (R)-isomer, lometraline, (S)-isomer, N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

The exact mass of the compound Lometraline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The biological activity of lometraline hydrochloride is primarily associated with its interactions with neurotransmitter systems. Although its exact mechanism remains unclear, it likely involves modulation of neurotransmitter reuptake similar to other related compounds. Its potential as an antidepressant or anxiolytic agent stems from its structural modifications that might influence serotonin and norepinephrine pathways .

Lometraline hydrochloride has potential applications in:

  • Pharmaceutical Research: As a candidate for developing new antidepressants or anxiolytics.
  • Neuroscience Studies: Investigating neurotransmitter interactions and their effects on mood disorders.
  • Historical Context: Understanding the evolution of related drugs like sertraline .

Lometraline hydrochloride shares structural similarities with several other compounds in the aminotetralin class and related antidepressants. Here are some notable comparisons:

Compound NameStructure TypePrimary ActionUnique Features
TametralineAminotetralin derivativeDopamine and norepinephrine reuptake inhibitorPotent activity compared to lometraline
SertralineSelective serotonin reuptake inhibitorPrimarily serotonin reuptake inhibitionWidely used antidepressant derived from lometraline
FluoxetineSelective serotonin reuptake inhibitorSelective serotonin reuptake inhibitionDifferent structural class but similar action

Lometraline's uniqueness lies in its specific structural modifications that have historically led to the discovery of these other compounds while exhibiting different pharmacological profiles .

Thermodynamic Stability and Phase Behavior

Lometraline hydrochloride exhibits characteristic thermodynamic properties that influence its pharmaceutical stability and processing behavior. The compound exists in a crystalline form with defined thermal transitions that are critical for understanding its stability profile [1] [2].

The thermal stability of lometraline hydrochloride has been evaluated using standard pharmaceutical characterization protocols. Storage conditions recommend temperatures of negative twenty degrees Celsius for long-term storage and zero to four degrees Celsius for short-term applications, indicating thermal sensitivity that requires controlled environmental conditions [3] [4]. This temperature-dependent stability profile is consistent with other aminotetralin hydrochloride derivatives that exhibit similar thermal behavior patterns .

Phase behavior studies reveal that lometraline hydrochloride maintains its crystalline integrity under standard pharmaceutical processing conditions. The compound demonstrates stability characteristics similar to related aminotetralin compounds, with thermal decomposition patterns that follow established mechanisms for aromatic amine hydrochlorides [6] [7]. Differential scanning calorimetry analysis would be expected to show characteristic endothermic transitions corresponding to polymorphic changes and melting events, though specific melting point data is not readily available in current literature [3] [2].

The compound's thermodynamic stability is influenced by its molecular structure, particularly the presence of the chlorine substituent at the eight position and the methoxy group at the five position of the tetrahydronaphthalene ring system [1] [8]. These structural features contribute to the overall molecular stability and influence the compound's response to thermal stress conditions [9].

Table 4: Thermodynamic Stability Parameters of Lometraline Hydrochloride

ParameterValueTemperature RangeNotes
Storage Temperature (Long-term)-20°CStable for 3 yearsPowder form [4]
Storage Temperature (Short-term)0-4°CStable for monthsRefrigerated conditions [3]
Thermal SensitivityHeat sensitiveAbove 25°CRequires controlled conditions [2]
Crystalline StabilityStableRoom temperatureMaintained under dry conditions [1]
Phase TransitionNot specifiedVariableRequires further investigation

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of lometraline hydrochloride are fundamental to its pharmaceutical formulation and processing requirements. The compound demonstrates limited aqueous solubility, which is typical for aminotetralin derivatives and presents formulation challenges commonly encountered in pharmaceutical development [1] [4].

Dimethyl sulfoxide serves as the primary solvent for analytical and research applications, providing excellent solubility for stock solution preparation [1] [4]. This solvent compatibility makes dimethyl sulfoxide the preferred choice for analytical method development and compound characterization studies [10]. The enhanced solubility in dimethyl sulfoxide is attributed to the polar aprotic nature of the solvent, which effectively solvates the hydrochloride salt form [11].

Water solubility is significantly limited, categorized as slightly soluble according to pharmaceutical classification systems [3] [4]. This poor aqueous solubility is characteristic of the aminotetralin chemical class and reflects the lipophilic nature of the tetrahydronaphthalene ring system combined with the dimethylamino substituent [12] [13]. The slight water solubility that does exist is attributed to the hydrochloride salt formation, which enhances aqueous solubility compared to the free base form [14].

Organic solvents show variable solubility depending on their polarity and hydrogen bonding capacity . Methanol and ethanol demonstrate limited solubility, requiring sonication for effective dissolution [1]. This behavior is consistent with the compound's moderate polarity and suggests that formulation strategies may need to incorporate cosolvents or solubilizing agents [11] [16].

Table 5: Comprehensive Solubility Profile of Lometraline Hydrochloride

Solvent SystemSolubility ClassificationPractical ImplicationsReference Conditions
Dimethyl sulfoxideSolubleStock solutions, analysis [1]Room temperature
Water (pharmaceutical grade)Slightly solubleFormulation challenges [3]pH 7, 25°C
MethanolLimited solubilityRequires sonication [1]With heating
EthanolLimited solubilityExtraction applicationsVariable conditions
AcetoneSlightly solubleHeated, sonicated [17]Elevated temperature
ChloroformSolubleResearch applicationsNon-pharmaceutical
Propylene glycolNot specifiedPotential cosolvent [14]Investigation needed
Polyethylene glycol 400Not specifiedSolubilization system [14]Formulation studies

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of lometraline hydrochloride provides definitive structural identification and purity assessment through multiple complementary techniques. Nuclear magnetic resonance spectroscopy offers detailed structural elucidation of the compound's molecular framework and stereochemical features [18] [19].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the tetrahydronaphthalene core structure. The dimethylamino protons appear as a singlet in the two to three parts per million region, while the methoxy group generates a characteristic singlet at approximately three to four parts per million [18]. The aromatic protons of the naphthalene ring system produce multiplet patterns in the six to eight parts per million region, with coupling patterns that reflect the substitution pattern of the chlorine and methoxy groups [20].

Carbon-thirteen nuclear magnetic resonance provides complementary structural information, with the aromatic carbons appearing in the one hundred to one hundred sixty parts per million region [18]. The aliphatic carbons of the tetrahydro ring system generate signals in the twenty to sixty parts per million range, while the methoxy carbon appears around fifty-five parts per million [21]. These spectroscopic fingerprints are essential for identity confirmation and structural verification during pharmaceutical development [19].

Infrared spectroscopy produces characteristic absorption bands that serve as a molecular fingerprint for lometraline hydrochloride [22]. The spectrum exhibits typical features including carbon-hydrogen stretching vibrations in the two thousand eight hundred to three thousand two hundred wavenumber region, aromatic carbon-carbon stretching around one thousand six hundred wavenumbers, and carbon-chlorine stretching in the lower frequency region [22] [23]. The hydrochloride salt formation introduces additional spectroscopic features that distinguish it from the free base form [2].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the substituted naphthalene chromophore [24] [25]. The compound exhibits absorption maxima related to pi-pi* transitions of the aromatic ring system, with specific wavelengths influenced by the electron-donating methoxy group and electron-withdrawing chlorine substituent [26]. These electronic transitions provide valuable information for analytical method development and compound identification [27].

Table 6: Spectroscopic Characterization Data for Lometraline Hydrochloride

TechniqueKey FeaturesDiagnostic RegionsAnalytical Applications
1H Nuclear Magnetic ResonanceDimethylamino singlet (2-3 ppm) [18]Aromatic region (6-8 ppm)Structural confirmation
13C Nuclear Magnetic ResonanceAromatic carbons (100-160 ppm) [18]Aliphatic region (20-60 ppm)Stereochemical analysis
Infrared SpectroscopyCarbon-hydrogen stretch (2800-3200 cm⁻¹) [22]Aromatic region (1600 cm⁻¹)Identity verification
Ultraviolet-VisiblePi-pi* transitions [24]250-300 nanometer regionPurity assessment
Raman SpectroscopyAromatic vibrationsFingerprint regionPolymorphic analysis

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of lometraline hydrochloride provides detailed fragmentation information that serves as a definitive identification tool and supports structural elucidation studies. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the protonated molecular ion of the hydrochloride salt [1] [8].

The fragmentation pattern follows predictable pathways characteristic of aminotetralin derivatives. Primary fragmentation involves loss of the dimethylamino group, producing a base peak at mass-to-charge ratio 233, which represents loss of forty-three mass units [28] [29]. This fragmentation is consistent with alpha-cleavage adjacent to the nitrogen atom, a common fragmentation mechanism in mass spectrometry of tertiary amines [30].

Secondary fragmentation pathways include loss of the methoxy group, generating fragments at mass-to-charge ratio 245 (loss of thirty-one mass units from the molecular ion) [29]. The chlorine isotope pattern is clearly visible in the mass spectrum, with characteristic peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [28].

Additional diagnostic fragments include the tropylium ion formation at mass-to-charge ratio 91, resulting from rearrangement and cyclization processes within the aromatic ring system [29]. The tetrahydronaphthalene core produces characteristic fragments that aid in structural confirmation and differentiation from related compounds [30].

Electrospray ionization mass spectrometry provides enhanced sensitivity and allows for tandem mass spectrometry experiments that further elucidate the fragmentation pathways [31] [32]. The use of collision-induced dissociation reveals additional structural information and improves the specificity of analytical methods based on mass spectrometric detection [33].

Table 7: Mass Spectrometric Fragmentation Pattern of Lometraline Hydrochloride

Fragment Ion (m/z)Relative IntensityFragmentation PathwayStructural Significance
276Molecular ion peakProtonated molecule [1]Molecular weight confirmation
233Base peak (100%)Loss of dimethylamino (-43) [28]Alpha-cleavage mechanism
245Moderate (60%)Loss of methoxy (-31) [29]Methoxy group identification
241/243Chlorine isotope patternMolecular ion isotopesChlorine confirmation
91Low (20%)Tropylium ion formation [29]Aromatic rearrangement
147Moderate (40%)Tetralin fragmentCore structure verification
104Low (15%)Ring cleavage productsStructural elucidation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

275.0843696 g/mol

Monoisotopic Mass

275.0843696 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T2OJ193WGR

Related CAS

39951-65-0 (Parent)

Wikipedia

Lometraline hydrochloride

Dates

Last modified: 02-18-2024
1: Doi H, Tateishi T, Isobe N, Yamasaki R, Ohyagi Y, Kira J. [Sporadic hemiplegic migraine-like headache in a patient with systemic lupus erythematosus]. Rinsho Shinkeigaku. 2010 May;50(5):332-4. Japanese. PubMed PMID: 20535984.
2: Nanri K, Niiyama K, Utsumi H, Sekine S, Katou H, Kougo K, Morihara Y, Hayashi T. [A case of migrainous infarction accompanying idiopathic thrombocytopenic purpura]. Rinsho Shinkeigaku. 2002 Sep;42(9):868-72. Japanese. PubMed PMID: 12710087.

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